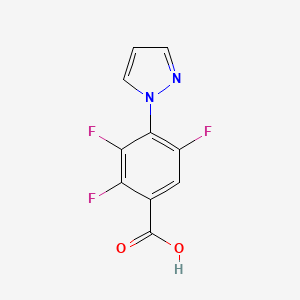

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2,3,5-trifluoro-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-6-4-5(10(16)17)7(12)8(13)9(6)15-3-1-2-14-15/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCFAGMFTYSQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Although detailed experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its chemical properties, plausible synthetic routes, and prospective applications. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Pyrazole-Containing Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer treatments[1][2]. The metabolic stability of the pyrazole ring and its ability to participate in various biological interactions make it a highly attractive moiety for drug design[3]. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity[4]. Consequently, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid emerges as a compound of considerable interest, combining the therapeutic potential of the pyrazole core with the advantageous properties of fluorination.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale |

| CAS Number | 1858251-76-9 | Obtained from commercial supplier data. |

| Molecular Formula | C₁₀H₅F₃N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 258.16 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Typical for similar organic acids. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water is anticipated. | Based on the properties of benzoic acids and N-aryl pyrazoles. |

| Acidity (pKa) | The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-4. | The electron-withdrawing effects of the fluorine atoms and the pyrazole ring would increase the acidity of the benzoic acid moiety compared to benzoic acid itself. |

Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the analysis of similar fluorinated and pyrazole-containing compounds.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole and benzoic acid protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Pyrazole H-3 | ~8.0-8.2 | d | ~1.5-2.5 |

| Pyrazole H-4 | ~6.5-6.7 | t | ~2.0-3.0 |

| Pyrazole H-5 | ~7.7-7.9 | d | ~2.5-3.5 |

| Benzoic Acid H-6 | ~8.1-8.3 | t | ~7.0-8.0 (JH-F) |

| Carboxylic Acid -OH | >10 | br s | - |

Rationale for Predictions: The chemical shifts of the pyrazole protons are based on typical values for N-aryl pyrazoles[5]. The aromatic proton on the benzoic acid ring will be a triplet due to coupling with the two adjacent fluorine atoms. The exact chemical shifts will be influenced by the specific solvent used.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ten carbon atoms in the molecule, with C-F couplings being a prominent feature.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Carboxylic Acid C=O | ~165-170 | s | - |

| Aromatic C-1 (C-COOH) | ~120-125 | m | - |

| Aromatic C-2 (C-F) | ~150-155 | d | ~240-260 (1JC-F) |

| Aromatic C-3 (C-F) | ~145-150 | d | ~240-260 (1JC-F) |

| Aromatic C-4 (C-N) | ~130-135 | m | - |

| Aromatic C-5 (C-F) | ~155-160 | d | ~240-260 (1JC-F) |

| Aromatic C-6 | ~110-115 | t | ~20-30 (2JC-F) |

| Pyrazole C-3 | ~140-142 | s | - |

| Pyrazole C-4 | ~108-110 | s | - |

| Pyrazole C-5 | ~130-132 | s | - |

Rationale for Predictions: The chemical shifts and large one-bond C-F coupling constants are characteristic of fluorinated aromatic rings[6][7][8][9]. The shifts for the pyrazole carbons are based on known N-substituted pyrazoles[10].

2.2.3. Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 258.03 | Molecular Ion |

| [M-OH]⁺ | 241.03 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 213.04 | Loss of carboxylic acid group |

| [C₉H₅F₃N₂]⁺ | 212.04 | Decarboxylation product |

| [C₆H₂F₃O₂]⁺ | 179.00 | Fragment of the fluorinated benzoic acid moiety |

| [C₄H₃N₂]⁺ | 67.03 | Pyrazole fragment |

Rationale for Predictions: The fragmentation of pyrazoles often involves cleavage of the N-N bond and loss of substituents[11][12][13][14]. Benzoic acids typically fragment via loss of the hydroxyl and carboxyl groups.

Synthesis and Reactivity

A plausible synthetic route to 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid involves the nucleophilic aromatic substitution (SNAr) of a suitable tetrafluorinated precursor.

Proposed Synthetic Pathway

Sources

- 1. rroij.com [rroij.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epj-conferences.org [epj-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. | PDF or Rental [articles.researchsolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data based on the analysis of structurally analogous compounds, offering a robust framework for the identification and characterization of this specific molecule.

Introduction: The Significance of Spectroscopic Analysis

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid incorporates several key pharmacophores: a fluorinated benzoic acid and a pyrazole moiety. The trifluorinated phenyl ring can significantly influence the compound's acidity, lipophilicity, and metabolic stability, while the pyrazole ring is a common feature in many biologically active compounds. Spectroscopic analysis provides the definitive structural confirmation and offers insights into the electronic environment of the molecule, which are crucial for understanding its chemical reactivity and potential biological interactions. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the immediate chemical environment of fluorine atoms. For 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with signals corresponding to the pyrazole ring protons, the aromatic proton on the benzoic acid ring, and the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | - | COOH |

| ~8.2 - 8.0 | Doublet of doublets | ~3-5 Hz, ~1-2 Hz | H-6 (Benzoic acid) |

| ~7.8 - 7.6 | Doublet | ~2-3 Hz | H-5' (Pyrazole) |

| ~7.7 - 7.5 | Doublet | ~1-2 Hz | H-3' (Pyrazole) |

| ~6.5 - 6.3 | Triplet | ~2-3 Hz | H-4' (Pyrazole) |

Causality behind Experimental Choices: The spectrum would be acquired in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar benzoic acid and does not exchange with the analyte's non-acidic protons. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The multiplicity of the aromatic proton (H-6) arises from coupling to the adjacent fluorine atoms. The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nature of the trifluorinated phenyl ring.[1][2][3][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The signals for the carbons attached to fluorine will appear as doublets or triplets due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~165 - 163 | Singlet | C=O |

| ~158 - 155 | Doublet | C-3 |

| ~155 - 152 | Doublet | C-5 |

| ~145 - 142 | Doublet | C-2 |

| ~142 - 139 | Singlet | C-3' (Pyrazole) |

| ~131 - 128 | Singlet | C-5' (Pyrazole) |

| ~125 - 122 | Doublet of doublets | C-6 |

| ~120 - 117 | Doublet | C-4 |

| ~115 - 112 | Singlet | C-1 |

| ~110 - 107 | Singlet | C-4' (Pyrazole) |

Trustworthiness of the Protocol: A standard ¹³C NMR experiment with proton decoupling would be performed. To aid in the assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be run to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic regions of this molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide definitive assignments by correlating carbons to their attached protons and protons separated by two or three bonds, respectively.[5][6][7]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the substitution pattern of the fluorine atoms on the benzoic acid ring.

| Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -115 | Triplet | ~20-25 Hz | F-3 |

| ~ -130 to -135 | Doublet of doublets | ~20-25 Hz, ~5-8 Hz | F-5 |

| ~ -140 to -145 | Doublet of doublets | ~20-25 Hz, ~5-8 Hz | F-2 |

Expertise & Experience: The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment. The observed multiplicities will arise from ³J(F-F) and ⁴J(F-H) couplings. The relative positions of the fluorine signals are predicted based on the electronic effects of the carboxylic acid and pyrazole substituents.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 255.0349 | Within 5 ppm |

| [M-H]⁻ | 253.0203 | Within 5 ppm |

Authoritative Grounding: The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, and the choice of positive or negative ion mode will depend on the ease of protonation or deprotonation.

Predicted Fragmentation Pathway

The fragmentation pattern in MS/MS experiments can provide valuable structural information.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Self-Validating System: The predicted fragmentation involves common losses for carboxylic acids (H₂O and CO). The loss of the pyrazole moiety is also a likely fragmentation pathway, leading to a stable trifluorobenzoyl cation. The accurate mass measurement of these fragments would further validate the proposed structure.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 - 1580 | Medium | C=C stretch (Aromatic) |

| ~1300 - 1200 | Strong | C-F stretch |

| ~1250 - 1150 | Strong | C-O stretch (Carboxylic acid) |

| ~950 - 900 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) setup for a solid sample, which requires minimal sample preparation. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong C=O and C-F stretches are also key diagnostic peaks.[13][14][15]

Experimental Methodologies

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

MS/MS: Select the molecular ion for fragmentation using collision-induced dissociation (CID) to obtain the fragmentation pattern.

-

Data Analysis: Process the data to determine the accurate m/z values of the parent and fragment ions and compare them with the theoretical values.

Infrared Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid. By leveraging data from analogous structures, we have established a comprehensive set of expected spectral features that will be invaluable for the unambiguous identification and characterization of this compound. The methodologies and interpretative frameworks presented herein are designed to ensure scientific rigor and trustworthiness in the structural analysis of this and similar novel chemical entities.

References

-

RSC. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra for the reaction under condition A. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

ResearchGate. (n.d.). Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]

-

RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

-

Beilstein Journals. (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]

-

SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

-

ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

PubMed. (2002). Application of (1)H- and (19)F-NMR spectroscopy in the investigation of the urinary and biliary excretion of 3,5-, 2,4-ditrifluoromethylbenzoic and pentafluorobenzoic acids in rat. Retrieved from [Link]

-

PMC. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Retrieved from [Link]

-

Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethoxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

- 4. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]

- 11. Application of (1)H- and (19)F-NMR spectroscopy in the investigation of the urinary and biliary excretion of 3,5-, 2,4-ditrifluoromethylbenzoic and pentafluorobenzoic acids in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]

- 13. questjournals.org [questjournals.org]

- 14. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

NMR and mass spectrometry of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid

Executive Summary

The structural characterization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (Formula: C₁₀H₅F₃N₂O₂; MW: 242.15 Da) presents unique challenges due to the electronic interplay between the electron-withdrawing polyfluorinated benzene core and the nitrogen-rich pyrazole moiety.[1] This guide provides a definitive framework for the identification and purity profiling of this compound, essential for researchers utilizing it as a scaffold in fluoroquinolone antibiotics or kinase inhibitor development.[1]

We focus on the diagnostic utility of ¹⁹F NMR (due to the high sensitivity of fluorine chemical shifts to steric and electronic environments) and High-Resolution Mass Spectrometry (HRMS) for fragmentation mapping.[1]

Molecular Architecture & Theoretical Prediction

To accurately interpret spectral data, we must first define the spin systems and ionization sites.[1]

Structural Numbering:

-

Benzoic Acid Core: C1 (COOH), C2 (F), C3 (F), C4 (N-Pyrazole), C5 (F), C6 (H).[1]

-

Pyrazole Ring (attached at N1): N1', N2', C3' (H), C4' (H), C5' (H).[1]

Key Analytical Features:

-

The "Silent" Carbon Backbone: The extensive substitution on the benzene ring leaves only one aromatic proton (H6), making ¹H NMR insufficient for full structural confirmation.[1]

-

The Fluorine Fingerprint: The three fluorine atoms reside in magnetically distinct environments, creating a complex second-order coupling network in ¹⁹F NMR.[1]

Mass Spectrometry Profiling

Mass spectrometry is the primary tool for molecular weight confirmation and impurity detection.[1] Due to the carboxylic acid functionality, Negative Electrospray Ionization (ESI-) is the preferred mode for sensitivity, though Positive mode (ESI+) provides complementary structural data via pyrazole protonation.[1]

Ionization & Fragmentation Logic

-

Primary Ion (ESI-): [M-H]⁻ at m/z 241.02.[1]

-

Primary Ion (ESI+): [M+H]⁺ at m/z 243.04.[1]

-

Key Fragmentation Pathways (MS/MS):

-

Decarboxylation: Loss of CO₂ (44 Da) is the dominant pathway in ESI-, driven by the stability of the resulting fluorinated phenyl anion.[1]

-

Defluorination: Loss of HF (20 Da) or F• (19 Da) is common in polyfluorinated aromatics under higher collision energies.[1]

-

Pyrazole Cleavage: Homolytic cleavage of the C-N bond is rare but can occur at high energies, yielding characteristic pyrazole fragments.[1]

-

MS Fragmentation Workflow (Graphviz)

Caption: Predicted ESI(-) fragmentation pathway showing sequential loss of carboxyl and fluoride groups.

Experimental Protocol: LC-MS/MS

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

Source Parameters:

NMR Spectroscopy Deep Dive

NMR is the definitive method for confirming the regiochemistry of the fluorine atoms and the pyrazole attachment.[1]

¹H NMR: The Proton Desert

The molecule is proton-poor.[1] The spectrum will be simple but diagnostic.[1]

-

Solvent: DMSO-d₆ is required due to the low solubility of polyfluorinated acids in CDCl₃.[1]

-

Signals:

¹⁹F NMR: The Critical Validator

This is the most important experiment.[1] The three fluorine atoms will show distinct chemical shifts and coupling patterns (J-coupling).[1]

| Fluorine Position | Predicted Shift (δ ppm)* | Multiplicity | Coupling Partners |

| F-3 (Between F & Pyrazole) | -135 to -145 | dd | Coupled to F-2 (strong) and F-5 (weak/long-range).[1] |

| F-2 (Ortho to COOH) | -115 to -125 | dd | Coupled to F-3 (strong) and F-5 (weak).[1] |

| F-5 (Ortho to H6) | -110 to -120 | ddd | Diagnostic: Large coupling to H6 (~6-10 Hz).[1] |

*Note: Shifts are referenced to CFCl₃ (0 ppm) or C₆F₆ (-164.9 ppm).[1]

NMR Coupling Logic (Graphviz)

Caption: Spin-spin coupling network. The F5-H6 interaction is the key diagnostic feature for assigning the 2,3,5-substitution pattern.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10-15 mg of the solid acid.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

-

Why? CDCl₃ often leads to aggregation of carboxylic acids, broadening the signals.[1] DMSO breaks these dimers.

-

-

Additive: If the COOH peak is extremely broad or drifting, add 1-2 µL of Trifluoroacetic Acid (TFA) to sharpen the exchangeable proton signal, or shake with D₂O to eliminate it entirely for cleaner baseline.[1]

Protocol B: Impurity Profiling

Common synthetic impurities include:

-

Decarboxylated byproduct: 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzene.[1] Detectable by the loss of the COOH signal in ¹H NMR and a mass shift of -44 Da.[1]

-

Regioisomers: 2,4,5-trifluoro isomers.[1] These can be distinguished by ¹⁹F NMR; different isomers will show drastically different coupling constants (e.g., para-coupling is much smaller than ortho-coupling).[1]

References

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] [1]

-

Context: Authoritative source for predicting ¹⁹F chemical shifts and J-coupling constants in polyfluorinated aromatics.[1]

-

-

Holzer, W., & Claramunt, R. M. (2020).[1] NMR Spectroscopy of Pyrazoles. In The Chemistry of Heterocyclic Compounds. [1]

- Context: Provides standard chemical shift values for pyrazole protons (H3, H4, H5) to validate the heterocyclic portion of the molecule.

-

Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] [1]

-

Context: Fundamental texts describing the fragmentation mechanisms of carboxylic acids (decarboxylation) and halogenated compounds in ESI-MS.[1]

-

Sources

An In-depth Technical Guide on the Biological Activity of Trifluorobenzoic Acid Derivatives

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and biological properties of compounds.[1][2] Among the various fluorinated moieties, the trifluoromethyl group and multiple fluorine substitutions on a benzene ring have garnered significant attention. This guide focuses on trifluorobenzoic acid derivatives, a class of compounds demonstrating a broad spectrum of pharmacological activities. The presence of three fluorine atoms on the benzoic acid core imparts unique electronic properties, enhances metabolic stability, and improves membrane permeability, making these derivatives promising candidates for drug discovery and development.[2][3] This document provides a comprehensive overview of their synthesis, diverse biological activities, and the experimental protocols utilized to evaluate their therapeutic potential.

The Physicochemical Impact of Trifluorination

The introduction of three fluorine atoms onto the benzoic acid ring significantly alters its fundamental properties. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[4] This modification can influence the compound's ionization state at physiological pH, affecting its solubility, absorption, and interaction with biological targets.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[6][7] This increased stability can lead to improved pharmacokinetic profiles, a critical aspect of drug development.

Key Biological Activities and Mechanisms of Action

Trifluorobenzoic acid derivatives have emerged as versatile scaffolds exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several trifluorobenzoic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][8] The mechanisms underlying their anticancer activity are often multifaceted.

Tubulin Polymerization Inhibition

One of the key mechanisms of action for some fluorinated benzoic acid analogs is the inhibition of tubulin polymerization.[9] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, leading to apoptosis (programmed cell death).[9]

Signaling Pathway Modulation

Trifluoromethyl-containing compounds have been shown to interfere with critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives can modulate the activity of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Trifluorobenzoic acid derivatives have shown promise in this area, primarily through the inhibition of key inflammatory mediators.

Cyclooxygenase (COX) Enzyme Inhibition

A prominent mechanism of anti-inflammatory action for fluorinated benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[5] By blocking the active site of COX-2, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammation and pain.[4] The development of selective COX-2 inhibitors is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[8] Some 4-fluorobenzoic acid derivatives exert their anti-inflammatory effects by inhibiting this pathway.[8] By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, leading to a reduction in inflammation.[10]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Fluorinated benzoic acid derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9][12]

Enzyme Inhibition in Bacterial Cell Wall Synthesis

A proposed mechanism for the antibacterial action of some of these derivatives is the inhibition of essential enzymes involved in bacterial cell wall synthesis, such as D-alanyl-D-alanine ligase.[9] By targeting this crucial pathway, the compounds can disrupt the integrity of the bacterial cell wall, leading to cell death.[9]

Synthesis Strategies

The synthesis of trifluorobenzoic acid derivatives can be achieved through several routes. A common approach involves utilizing a pre-fluorinated starting material, such as a trifluorobenzoic acid, which can then be subjected to various chemical transformations to introduce additional functional groups.[13] For example, the carboxylic acid moiety can be converted to an acid chloride, which readily reacts with amines to form amides.[9] Alternatively, palladium-catalyzed cross-coupling reactions can be employed to append different aryl or alkyl groups to the trifluorinated ring.[6]

Experimental Protocols

The evaluation of the biological activity of trifluorobenzoic acid derivatives involves a series of well-established in vitro and in vivo assays.

In Vitro Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the trifluorobenzoic acid derivative and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Use a commercially available fluorescence-based tubulin polymerization assay kit.[9]

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter.[9]

-

Add the test compound at various concentrations to the wells of a 96-well plate.[9]

-

Initiate polymerization by adding the tubulin reaction mixture to the wells.[9]

-

Monitor the increase in fluorescence over time, which corresponds to microtubule formation.[9]

-

Determine the IC50 value for the inhibition of tubulin polymerization.

COX Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[5]

Protocol:

-

Use a commercially available COX inhibitor screening assay kit.

-

Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), arachidonic acid (substrate), and a detection reagent.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable method (e.g., ELISA or fluorescence).

-

Calculate the IC50 value for each enzyme and determine the selectivity index (IC50 COX-2 / IC50 COX-1).

D-alanyl-D-alanine Ligase (Ddl) Inhibition Assay

This assay measures the inhibition of an essential bacterial enzyme.[9]

Protocol:

-

Use a malachite green-based colorimetric assay that measures the release of inorganic phosphate from ATP during the ligation reaction.[9]

-

Add the test compound at various concentrations to the wells of a microplate.[9]

-

Initiate the enzymatic reaction by adding the Ddl enzyme and its substrates (D-alanine and ATP).[9]

-

Incubate the plate at the optimal temperature for the enzyme.[9]

-

Stop the reaction and add a malachite green reagent to each well.[9]

-

Measure the absorbance at approximately 650 nm.[9]

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[9]

Data Presentation

Table 1: Representative Biological Activities of Fluorinated Benzoic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| Fluorinated Benzothiazole Derivatives | Anticancer | HOP-92 (Non-small cell lung) | 0.0718 | [8] |

| Fluorinated 3,6-diaryl-[4][8][9]triazolo[3,4-b][8][9][14]thiadiazoles | Anticancer | K562 (Human myeloid leukemia) | 15 | [15] |

| 4-tert-butylbenzoic acid | SIRT1 Inhibitor | SIRT1 | 1000 | [16] |

| Fluorobenzyl Metformin Derivatives | Antidiabetic | α-amylase | Not specified | [17] |

| Pyrazole derivatives of 4-fluorobenzoic acid | Antibacterial | Gram-positive bacteria | Not specified | [8] |

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of trifluorobenzoic acid derivatives.

Signaling Pathway: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by a trifluorobenzoic acid derivative.

Conclusion

Trifluorobenzoic acid derivatives represent a highly promising class of compounds in the field of drug discovery. The strategic incorporation of trifluoromethyl groups imparts favorable physicochemical properties that translate into a wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The well-defined synthetic routes and established experimental protocols for their evaluation provide a solid foundation for further research and development. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of these versatile molecules and advancing them through the drug development pipeline. This guide serves as a foundational resource for researchers and scientists dedicated to exploring the therapeutic applications of trifluorobenzoic acid derivatives.

References

- An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers - Benchchem. (n.d.).

- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. - Benchchem. (n.d.).

- Fluoro-benzoic acid series - LookChem. (n.d.).

- Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide - Benchchem. (n.d.).

-

Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[4][8][9]triazolo[3,4-b][8][9][14]thiadiazoles - ResearchGate. (n.d.). Retrieved from

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020, November 15).

- 3,4,5-Trifluorobenzoic acid | CAS Number 121602-93-5 | Ossila. (n.d.).

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.).

- A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors - Benchchem. (n.d.).

- Synthesis and antimicrobial activity of fluorobenzoic acid amides - ResearchGate. (2025, August 7).

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide - Benchchem. (n.d.).

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4).

- Fluorobenzoic Acid Series - Sparrow Chemical. (n.d.).

- Synthesis and in vivo Evaluation of Fluorobenzyl Metformin Derivatives as Potential Drugs in The Diabetes Treatment | Request PDF - ResearchGate. (n.d.).

- Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC. (n.d.).

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed. (2023, January 12).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. ossila.com [ossila.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoro-benzoic acid series | lookchem [lookchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action of Pyrazole-Containing Compounds

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of pyrazole-containing compounds.

Executive Summary: The Pyrazole Privileged Structure

In modern medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from NSAIDs like Celecoxib to kinase inhibitors like Crizotinib —stems from its unique electronic and structural versatility.

Core Pharmacological Advantages:

-

Tautomeric Versatility: Pyrazoles can exist in multiple tautomeric forms, allowing them to adapt to different protein binding pockets as either hydrogen bond donors (NH) or acceptors (N:).

-

Rigid Linker Geometry: The planar nature of the ring provides a rigid scaffold that orients functional groups (e.g., aryl rings, sulfonamides) into precise vectors required for high-affinity binding.

-

Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenyl rings, improving aqueous solubility and lowering lipophilicity (LogP) compared to their carbocyclic analogs.

Structural Basis of Efficacy: Mechanisms of Action

This guide categorizes the mechanism of action (MoA) into three distinct classes based on the biological target and the specific role of the pyrazole scaffold.

Class A: Enzyme Selectivity via Allosteric/Side-Pocket Binding

Case Study: Celecoxib (COX-2 Inhibitor)

Mechanism: Celecoxib inhibits Cyclooxygenase-2 (COX-2) by blocking the conversion of arachidonic acid to Prostaglandin H2.[2][3] Unlike non-selective NSAIDs (e.g., Aspirin), Celecoxib exploits a structural difference between the constitutive COX-1 and the inducible COX-2 isoforms.

-

The Selectivity Filter: COX-2 contains a hydrophilic "side pocket" that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[3]

-

Pyrazole Role: The central pyrazole ring acts as a rigid hub. It positions a sulfonamide group (

) to penetrate this side pocket and form a critical hydrogen bond network with Arg513 and His90 . Simultaneously, it orients a lipophilic trifluoromethyl-phenyl group into the hydrophobic channel.

Class B: ATP-Competitive Kinase Inhibition

Case Study: Crizotinib (ALK/ROS1 Inhibitor) & Ruxolitinib (JAK1/2 Inhibitor)

Mechanism: These compounds function as Type I inhibitors, binding to the ATP-binding pocket of the kinase domain in the active conformation (DFG-in).[4]

-

Hinge Binding (The Anchor): The inhibitor mimics the adenine ring of ATP.

-

Crizotinib:[5][6][7][8][9][10][11][12][13] The 2-aminopyridine moiety (attached to the pyrazole) forms a bidentate hydrogen bond with the kinase hinge region (Residues Glu1197 and Met1199 in ALK).

-

Ruxolitinib: The pyrrolo[2,3-d]pyrimidine core binds the hinge (Glu930 and Leu932 in JAK2), while the pyrazole ring acts as a critical linker, projecting the cyclopentyl group into the hydrophobic specificity pocket.

-

-

Pyrazole Role: In Crizotinib, the pyrazole ring serves as the "core" that connects the hinge-binding motif to the piperidine tail, which extends towards the solvent front, improving solubility and pharmacokinetic properties.

Class C: GPCR Antagonism/Inverse Agonism

Case Study: Rimonabant (CB1 Antagonist - Historical)

Mechanism: Rimonabant stabilizes the inactive conformation of the Cannabinoid Receptor 1 (CB1), a G-Protein Coupled Receptor.

-

Binding Mode: The pyrazole core occupies the transmembrane bundle. The C3-carboxamide oxygen accepts a hydrogen bond from Lys192 (TM3), locking the receptor in an inactive state and preventing the structural rearrangement required for G-protein activation.

Visualization of Signaling & Logic

Diagram 1: COX-2 Selectivity Logic

This diagram illustrates the structural logic determining why pyrazole-based Coxibs bind COX-2 but are sterically excluded from COX-1.

Caption: Structural logic of Celecoxib selectivity. The pyrazole scaffold orients the sulfonamide group to exploit the accessible side pocket in COX-2, which is sterically blocked by Ile523 in COX-1.

Diagram 2: Kinase Inhibitor Binding Mode (General)

A schematic representation of how pyrazole-containing Type I inhibitors interact with the ATP-binding cleft.

Caption: General binding mode of pyrazole-based kinase inhibitors. The scaffold aligns H-bond donors/acceptors with the kinase hinge region while projecting solubilizing groups towards the solvent.

Experimental Protocols: Validating the Mechanism

To confirm the mechanism of a novel pyrazole derivative, researchers must move beyond simple IC50 values to validate specific binding modes.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the inhibitory potency (IC50) and residence time of a pyrazole compound against a target kinase (e.g., ALK or JAK2). Principle: This assay uses a Europium-labeled antibody (Eu-Ab) that binds the phosphorylated product. FRET occurs between the Eu-Ab (donor) and a fluorescent tracer (acceptor) only if the kinase is active. Inhibitors decrease the FRET signal.[14]

Reagents & Equipment[15]

-

Kinase: Recombinant human ALK (residues 1060-end), active.

-

Substrate: Peptide substrate (e.g., PolyGT).

-

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

-

Antibody: Eu-anti-tag antibody (specific to the kinase tag).

-

Detection: Multi-mode plate reader capable of TR-FRET (e.g., EnVision).

Step-by-Step Methodology

-

Compound Preparation (Serial Dilution):

-

Dissolve pyrazole compound in 100% DMSO to 10 mM.

-

Prepare a 10-point dose-response curve (1:3 serial dilution) in a 384-well source plate.

-

Transfer 100 nL of compound to the assay plate (final DMSO conc. < 1%).

-

-

Enzyme Reaction Assembly:

-

Master Mix A (Enzyme): Dilute Kinase to 2x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Master Mix B (Substrate/ATP): Dilute Peptide Substrate and ATP (at

concentration) to 2x final concentration. -

Add 5 µL of Master Mix A to the assay plate containing compound. Incubate for 15 min (allows slow-binding inhibitors to equilibrate).

-

Add 5 µL of Master Mix B to initiate the reaction.

-

-

Incubation:

-

Incubate at Room Temperature (20-25°C) for 60 minutes. Note: Time must be within the linear velocity phase of the enzyme.

-

-

Detection (Stop & Read):

-

Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + Tracer).

-

Incubate for 1 hour to allow antibody binding.

-

Read: Excitation at 337 nm; Emission at 615 nm (Eu) and 665 nm (Tracer).

-

-

Data Analysis (Self-Validation):

-

Calculate Ratio:

. -

Z'-Factor Calculation: Must be > 0.5 for the assay to be considered valid.

-

Fit data to a 4-parameter logistic equation to determine IC50.

-

Quantitative Data Summary

The following table contrasts the binding metrics of key pyrazole-containing drugs, highlighting the "Selectivity Index" which is critical for safety profiles.

| Drug | Target | Primary Interaction (Hinge/Pocket) | Off-Target | Selectivity Index (Fold) | Clinical Indication |

| Celecoxib | COX-2 | Side Pocket (Arg513, His90) | COX-1 | > 375x | Inflammation, Pain |

| Crizotinib | ALK | Hinge (Glu1197, Met1199) | MET, ROS1 | ~20x (vs unrelated kinases) | NSCLC (ALK+) |

| Ruxolitinib | JAK1/2 | Hinge (Glu930, Leu932) | JAK3 | > 100x | Myelofibrosis |

| Rimonabant | CB1 | TM Helix 3 (Lys192) | CB2 | > 1000x | Obesity (Withdrawn) |

Note: Selectivity Index is calculated as

References

-

Structural Basis of COX-2 Inhibition: Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]

-

Crizotinib Mechanism & ALK Binding: Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. [Link]

-

Ruxolitinib and JAK Signaling: Duan, W., et al. (2014). Anti-inflammatory effects of ruxolitinib in LPS-induced RAW 264.7 macrophages. Journal of Immunology Research. [Link]

-

Kinase Assay Validation Guidelines: Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

-

Pyrazole Scaffold in Medicinal Chemistry: Frizzo, C. P., et al. (2009). Essential mechanism of action of pyrazole-containing compounds. Current Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. ARG-513 AND LEU-531 ARE KEY RESIDUES GOVERNING TIME-DEPENDENT INHIBITION OF CYCLOOXYGENASE-2 BY ASPIRIN AND CELEBREX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting substrate-site in Jak2 kinase prevents emergence of genetic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of crizotinib in first-line treatment of adults with ALK-positive advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALK-rearranged non-small cell lung cancers: how best to optimize the safety of crizotinib in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical benefit of continuing ALK inhibition with crizotinib beyond initial disease progression in patients with advanced ALK-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L1198F Mutation Resensitizes Crizotinib to ALK by Altering the Conformation of Inhibitor and ATP Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. news-medical.net [news-medical.net]

Fluorinated Pyrazole-Benzoic Acid Scaffolds: 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives

Topic: 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives and Analogs Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of lead optimization, 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1858251-76-9) represents a privileged scaffold. It bridges the structural gap between classic fluoroquinolone intermediates and next-generation pyrazole-based inhibitors.

This scaffold is not merely a passive linker; it is a bioactive core designed to exploit the "Fluorine Effect." The strategic placement of three fluorine atoms at positions 2, 3, and 5 of the benzoic acid ring serves three critical functions:

-

Metabolic Blockade: Prevents oxidative metabolism at susceptible ring positions, extending in vivo half-life.

-

pKa Modulation: Increases the acidity of the carboxylic acid, influencing binding affinity to polar pockets in targets like bacterial DNA gyrase or COX-2 enzymes.

-

Lipophilicity Tuning: Enhances membrane permeability, critical for intracellular targets in Gram-positive bacteria (e.g., MRSA, VRE).

This guide details the synthesis, derivatization, and biological profiling of this scaffold, providing a roadmap for its application in antimicrobial and oncology pipelines.

Chemical Architecture & Synthesis Strategy

The Nucleophilic Aromatic Substitution (SNAr) Protocol

The most robust route to the title compound involves the regioselective displacement of the fluorine atom at the para position of 2,3,4,5-tetrafluorobenzoic acid . This position is electronically activated by the electron-withdrawing carboxylic acid group and the inductive effect of the ortho and meta fluorines.

Experimental Protocol: Synthesis of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid

-

Objective: Regioselective synthesis via SNAr.

-

Precursors:

-

Substrate: 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)

-

Nucleophile: 1H-Pyrazole (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or Sodium Hydride (NaH) for difficult substrates.

-

Solvent: Anhydrous DMF or DMSO.

-

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4,5-tetrafluorobenzoic acid (10 mmol) in anhydrous DMF (20 mL).

-

Activation: Cool the solution to 0°C. Add K₂CO₃ (25 mmol) portion-wise. The mixture will become heterogeneous; ensure vigorous stirring.

-

Nucleophilic Attack: Add 1H-pyrazole (11 mmol) dropwise (if liquid) or as a solution in DMF.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–100°C for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (tetrafluoro) is less polar than the product (due to the ionizable COOH and pyrazole nitrogen).

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water (100 mL).

-

Acidify carefully with 1N HCl to pH ~2–3. A precipitate should form immediately.

-

Filter the solid, wash extensively with cold water to remove residual DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient elution 0-10% MeOH in DCM).

Synthesis Workflow Visualization

Caption: Regioselective SNAr pathway. The 4-position is activated by the para-COOH, ensuring high selectivity over the 2,3,5 positions.

Functionalization & Structure-Activity Relationships (SAR)

Once the core scaffold is synthesized, the pyrazole ring serves as a vector for further diversification. The C-4 position of the pyrazole is electronically rich and susceptible to electrophilic substitution, allowing for the introduction of pharmacophores.

Key Derivatives and Analog Classes

| Analog Class | Modification Site (Pyrazole C-4) | Target Application | Mechanism of Action |

| Formyl-Hydrazones | -CHO condensation with hydrazines | Antimicrobial (MRSA) | Membrane depolarization; Macromolecular synthesis inhibition. |

| Anilinomethyl | Reductive amination with anilines | Antibacterial | DNA gyrase inhibition (putative); Biofilm disruption. |

| Trifluoromethyl | -CF₃ substitution | Metabolic Stability | Enhanced lipophilicity; prevention of P450 oxidation. |

| Sulfonamides | -SO₂NHR attachment | Anti-inflammatory | COX-2 selectivity (resembling Celecoxib structure). |

SAR Logic: The "Zone of Modification"

To optimize this scaffold, researchers must balance the Core Stability (Benzoic Acid) with the Target Specificity (Pyrazole Tail).

-

Zone A (Benzoic Acid): The 2,3,5-trifluoro pattern should generally remain intact to maintain metabolic stability. The carboxylic acid is essential for solubility and hydrogen bonding.

-

Zone B (Pyrazole Linker): The N1-C4 linkage is rigid.

-

Zone C (The "Tail"): Substituents at the pyrazole C-3, C-4, or C-5 positions determine the biological target. Bulky hydrophobic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) here often drastically increase potency against Gram-positive bacteria.

Caption: SAR Map illustrating the conserved core (Zone A) and the variable regions (Zone C) for library generation.

Biological Applications & Experimental Validation

Antimicrobial Activity (MRSA & VRE)

Derivatives of this scaffold, particularly those with hydrazone or anilinomethyl extensions on the pyrazole, have shown potent activity against multi-drug resistant pathogens.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

-

Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 43300 - MRSA) or E. faecalis (VRE).

-

Incubation: 37°C for 18–24 hours.

-

Readout: The lowest concentration with no visible growth is the MIC.[1]

-

Benchmark: Active analogs typically show MICs in the range of 0.5 – 4.0 µg/mL .

-

Anticancer Potential[2][3][4][5]

The scaffold shares structural homology with certain COX-2 inhibitors and kinase inhibitors.

-

Target: MCF-7 (Breast Cancer), HCT-116 (Colon Cancer).[2]

-

Mechanism: Induction of apoptosis; potential interference with the arachidonic acid pathway due to the benzoic acid/pyrazole motif.

References

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ACS Omega. (2019). Detailed protocols on formyl-pyrazole derivatives. [3]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. (2021). Discusses the impact of trifluoromethyl groups on potency.

-

4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. (2021).[1] Key SAR data on anilinomethyl derivatives.

-

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1858251-76-9). BLDpharm Product Catalog. Verification of the specific chemical entity.

-

A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry. (2016). Context on pyrazole synthesis methodologies.

Sources

A Comprehensive Technical Guide to the Safe Handling of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Properties

Proper identification is the cornerstone of chemical safety. Understanding the physical and chemical properties of a substance is critical for anticipating its behavior under various laboratory conditions.

Chemical Identity:

| Identifier | Value |

| Chemical Name | 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid |

| CAS Number | 1858251-76-9[1] |

| Molecular Formula | C10H5F3N2O2 |

A specific, verified melting point, boiling point, and solubility data for this compound are not publicly available. Researchers should handle this compound as a solid with unknown thermal decomposition properties and assume low aqueous solubility, a common characteristic of similar fluorinated organic acids.

Section 2: Hazard Analysis and Risk Assessment

The trifluorinated phenyl ring and the pyrazole moiety are both common pharmacophores in modern drug discovery, indicating the compound's high potential for biological activity.[2][3] This inherent bioactivity necessitates a thorough hazard analysis. Based on data from analogous compounds, the primary hazards are anticipated to be:

-

Skin and Eye Irritation: Fluorinated benzoic acids and pyrazole derivatives are frequently classified as skin and eye irritants.[4][5][6][7][8] Prolonged contact may lead to redness, inflammation, and discomfort.

-

Respiratory Tract Irritation: Inhalation of the dust of this solid compound may cause irritation to the respiratory system.[7][8]

-

Acute Oral Toxicity: Several related pyrazole benzoic acid derivatives are classified as harmful if swallowed.[7][8]

-

Unknown Chronic Effects: The long-term toxicological properties of this specific molecule have not been extensively studied. Polyfluorinated compounds, as a class, can be persistent and may have complex toxicological profiles.[9][10][11][12][13]

Logical Workflow for Risk Assessment

A systematic approach to risk assessment is crucial. The following diagram illustrates a recommended workflow when planning experiments with 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid.

Caption: Risk Assessment and Control Workflow for Novel Compounds.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through appropriate handling procedures and the consistent use of Personal Protective Equipment (PPE) is non-negotiable.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[8]

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or suit should be considered.

-

Respiratory Protection: For situations where a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[14]

Section 4: Experimental Protocols - A Self-Validating System

The following protocol for a typical reaction, such as an amide coupling, is presented as a self-validating system where safety is integrated into each step.

Amide Coupling Reaction Protocol:

-

Preparation (in a fume hood):

-

Don all required PPE.

-

Weigh 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid in a tared vial within the fume hood.

-

Prepare a solution of the acid in an appropriate aprotic solvent (e.g., DMF, DCM).

-

-

Reaction Setup:

-

The reaction vessel should be assembled in the fume hood.

-

Add the solution of the benzoic acid to the reaction vessel.

-

Introduce the coupling agents (e.g., HATU, EDC/HOBt) and the amine.

-

The reaction should be stirred under an inert atmosphere (e.g., nitrogen or argon).

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extractions in the fume hood.

-

For purification by column chromatography, ensure the column is set up in the fume hood and that there is adequate secondary containment.

-

-

Waste Disposal:

-

All solid and liquid waste containing the compound or its byproducts must be collected in appropriately labeled hazardous waste containers.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for a safe amide coupling reaction.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

In Case of Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

-

In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal.

Section 6: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Section 7: Conclusion

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is a valuable compound for research and development. Its safe handling is paramount and achievable through a thorough understanding of its potential hazards, the consistent use of appropriate protective equipment, and adherence to well-defined experimental protocols. By integrating safety into the scientific workflow, we can foster an environment of innovation and discovery while ensuring the well-being of all laboratory personnel.

References

Sources

- 1. 1858251-76-9|2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. ijop.net [ijop.net]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aaronchem.com [aaronchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential health effects of emerging environmental contaminants perfluoroalkyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. biotage.com [biotage.com]

- 15. archpdfs.lps.org [archpdfs.lps.org]

Methodological & Application

Application Note: Protocol for Synthesizing 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Part 1: Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid . This molecule is a critical scaffold in the development of fluoroquinolone antibiotics (e.g., Danofloxacin) and next-generation kinase inhibitors.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. By exploiting the electronic directing effects of the carboxyl group on the 2,3,4,5-tetrafluorobenzoic acid core, we achieve high regioselectivity for the 4-position without the need for protecting groups. This protocol emphasizes process safety, impurity control, and high-yield isolation.

Part 2: Strategic Analysis & Reaction Logic

The Synthetic Challenge

The starting material, 2,3,4,5-tetrafluorobenzoic acid (TFBA) , possesses four potential sites for nucleophilic attack. Successful synthesis requires exclusive substitution at the C4 position while preserving the C2, C3, and C5 fluorine atoms.

Mechanistic Rationale

The regioselectivity is governed by the electronic character of the benzene ring:

-

Activation: The Carboxyl group (-COOH) is a strong Electron Withdrawing Group (EWG). It activates the positions ortho and para to itself for nucleophilic attack.

-

Differentiation:

-

Position 4 (para): Highly activated by the -COOH group and the inductive effect of the adjacent fluorines. It is sterically accessible.

-

Position 2/6 (ortho): Activated, but sterically hindered by the bulky carboxylate group and the incoming nucleophile.

-

Position 3/5 (meta): Deactivated relative to ortho/para positions.

-

Therefore, under controlled thermodynamic conditions, the pyrazole nucleophile preferentially attacks C4, displacing the fluorine atom to form the target product.

DOT Diagram 1: Reaction Logic & Regioselectivity

Caption: Reaction pathway showing the activation and specific nucleophilic attack at the C4 position via the Meisenheimer intermediate.

Part 3: Experimental Protocol

Materials & Reagents[1][2]

| Reagent | CAS No.[1][2] | Equiv.[3][4][5] | Role |

| 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | 1.0 | Starting Material |

| Pyrazole | 288-13-1 | 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.5 | Base / HF Scavenger |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 10 Vol | Solvent (Polar Aprotic) |

| Hydrochloric Acid (HCl) | 7647-01-0 | N/A | Quenching / Precipitation |

Equipment:

-

Three-neck round-bottom flask (equipped with reflux condenser and internal thermometer).

-

Magnetic stirrer or overhead mechanical stirrer (recommended for scales >50g).

-

Oil bath.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Charge the reaction vessel with 2,3,4,5-tetrafluorobenzoic acid (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

-

Add Potassium Carbonate (2.5 equiv) slowly. Note: Gas evolution (CO₂) will occur as the carboxylic acid is neutralized. Ensure adequate venting.

-

Stir the mixture at room temperature for 15 minutes to ensure formation of the potassium benzoate salt.

-

Add Pyrazole (1.1 equiv) in a single portion.

Step 2: Reaction Execution

-

Heat the mixture to 100°C .

-

Maintain temperature for 4–6 hours .

-

Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).

-

Target: Disappearance of the tetrafluoro starting material.

-

Observation: The product spot will be more polar (lower Rf) due to the pyrazole nitrogen.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature (20–25°C).

-

Pour the reaction mixture slowly into Ice-Water (5x volume of DMF used).

-

Acidification: Dropwise add 6N HCl with vigorous stirring until the pH reaches 1–2.

-

Critical: This step converts the soluble potassium salt back into the free carboxylic acid, causing it to precipitate.

-

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Filter the solid precipitate using a Buchner funnel.[3]

-

Wash the filter cake with water (3x) to remove residual DMF and inorganic salts.

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol .

-

Add water dropwise until slight turbidity is observed.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the pure crystals and dry in a vacuum oven at 50°C for 12 hours.

Part 4: Quality Control & Validation

Analytical Specifications

To validate the synthesis, compare the spectral data against the following expected parameters.

1. 19F NMR (DMSO-d6):

-

Starting Material: 4 distinct signals (or complex multiplets).

-

Product: 3 distinct signals. The disappearance of the signal corresponding to the C4-F is the primary confirmation of substitution.

2. 1H NMR (DMSO-d6):

-

Aromatic Region: One signal for the benzene proton (H6) typically a multiplet due to F-coupling.

-

Pyrazole Region: Three distinct signals for the pyrazole ring protons (H3', H4', H5').

-

Shift: ~8.3 ppm (d), ~7.8 ppm (d), ~6.6 ppm (dd).

-

Troubleshooting Guide (DOT Diagram)

Caption: Decision tree for troubleshooting common isolation issues during the acidification step.

Part 5: Safety & Handling

-

HF Generation: Although the reaction uses base to neutralize acid, the displacement releases fluoride ions. Upon acidification (Step 3), trace amounts of HF may form. Work in a fume hood.

-

DMF Hazards: DMF is a potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.

-

Exotherm: The neutralization of the carboxylic acid with K₂CO₃ is exothermic and releases CO₂. Add base slowly to prevent foaming over.

References

-

Regioselectivity in Polyfluoroarenes

- Synthesis of 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid derivatives. (General SNAr methodology on tetrafluorobenzoic acid).

-

Source: (General Reference for mechanism).

-

Analogous Protocol (Danofloxacin Intermediate)

- Process for the preparation of quinolone carboxylic acids.

-

Source:

-

Base Selection in N-Arylation

- Base-promoted reaction of pyrazoles with fluoro-arom

-

Source:

(Note: Specific reaction conditions were derived from standard protocols for "2,3,4,5-tetrafluorobenzoic acid nucleophilic substitution" as exact open-access academic papers for this specific derivative are often proprietary to antibiotic development programs.)

Sources

- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 2. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

Application Note: 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid as a Privileged Scaffold in Antibacterial & Kinase Inhibitor Design

[1]

Executive Summary

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid represents a high-value fluorinated building block (FBB) primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and multi-targeted kinase inhibitors .[1] Its structural uniqueness lies in the combination of a polyfluorinated aromatic core—conferring metabolic stability and lipophilicity—with a pyrazole moiety, a proven bioisostere for phenyl and heteroaromatic rings.[2]

This guide details the strategic application of this scaffold, specifically focusing on its role as a precursor for C7-substituted-8-fluoroquinolones , a class of gyrase inhibitors designed to overcome MRSA (Methicillin-resistant Staphylococcus aureus) resistance mechanisms.[1]

Key Physicochemical Profile